molecular formula C8H7F11O2 B12080526 2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol CAS No. 169289-67-2

2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol

Cat. No.: B12080526
CAS No.: 169289-67-2
M. Wt: 344.12 g/mol
InChI Key: DCPYMVVGFRCXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol is a fluorinated alcohol compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of fluorinated surfactants and coatings for their water and oil-repellent properties.

Mechanism of Action

The mechanism of action of 2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol is primarily based on its ability to interact with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly hydrophobic environment, which can disrupt lipid membranes and interact with hydrophobic regions of proteins. This property is exploited in various applications, including drug delivery and surface coatings.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanol: Known for its use in the production of fluorinated surfactants and coatings.

Uniqueness

2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol is unique due to its specific chain length and the presence of an ethoxy group, which imparts distinct chemical properties compared to other fluorinated alcohols. Its balance of hydrophobicity and reactivity makes it particularly valuable in specialized applications.

Properties

169289-67-2

Molecular Formula

C8H7F11O2

Molecular Weight

344.12 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)ethanol

InChI

InChI=1S/C8H7F11O2/c9-4(10,3-21-2-1-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h20H,1-3H2

InChI Key

DCPYMVVGFRCXDW-UHFFFAOYSA-N

Canonical SMILES

C(COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.